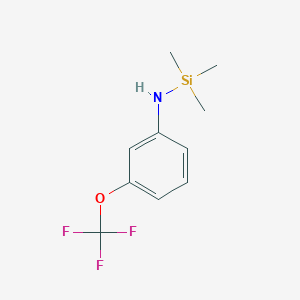
3-Trifluoromethoxy-N-(trimethylsiliyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline has been reported in several studies. One method involves the synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol . Another method involves the metalation of the BOC-protected ortho and para isomer with tert-butyllithium, followed by carboxylation .Molecular Structure Analysis
The molecular structure of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline consists of a trifluoromethoxy group (CF3O-) attached to an aniline (C6H4NH2) molecule. The nitrogen atom in the aniline group is further substituted with a trimethylsilyl group (Si(CH3)3).Applications De Recherche Scientifique
The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . It’s known for its high electronegativity and increased stability and lipophilicity . Here are some general applications of compounds containing the trifluoromethoxy group:
-
Pharmaceutical Chemistry
- The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
- For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .
-
Agrochemical Research
-
Synthesis of Other Compounds
-
Research Tool in Chemistry
-
Development of New Pharmaceuticals
- The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
- For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .
-
Development of New Pesticides
-
Chemical Synthesis
-
Bioactive Substituent
-
Fluorine-Containing Compounds
-
Pesticides
-
Voltage-Gated Sodium Channel (vgSCh) Modulator
-
Insect Growth Regulant (IGR)
Safety And Hazards
Propriétés
IUPAC Name |
3-(trifluoromethoxy)-N-trimethylsilylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAXSJXKYFOXPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

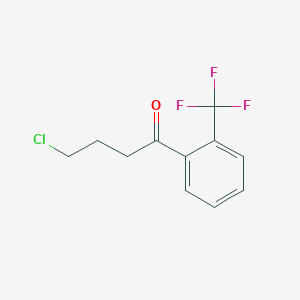
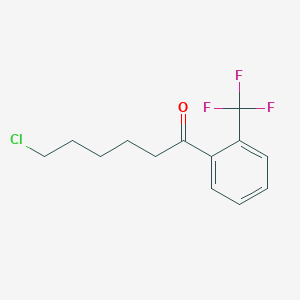
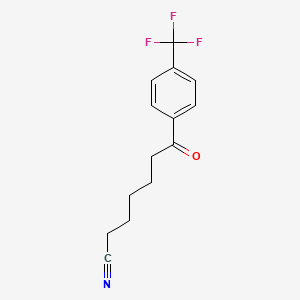
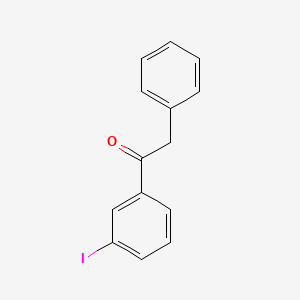
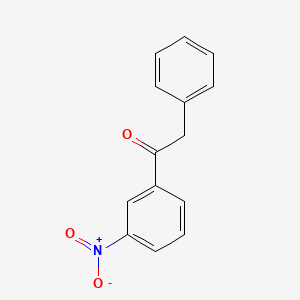
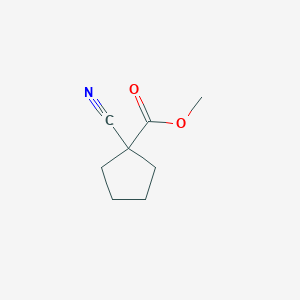
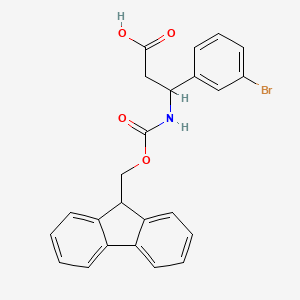
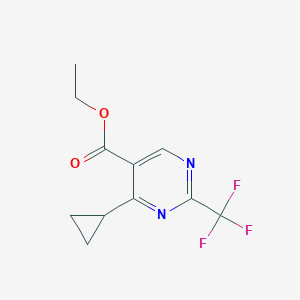
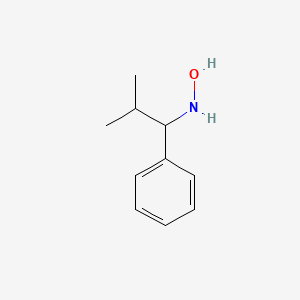
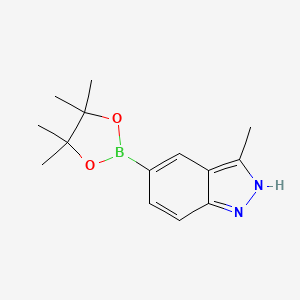
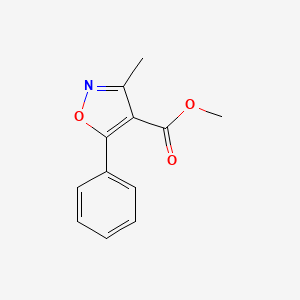
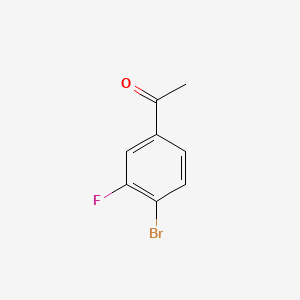
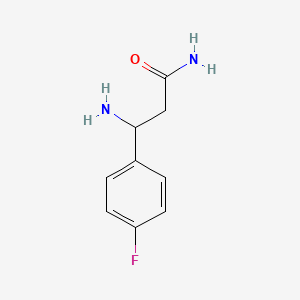
![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)